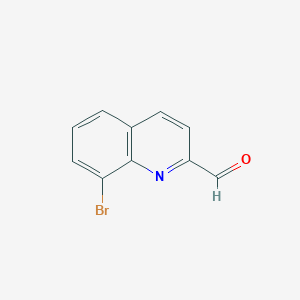

8-Bromoquinoline-2-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govtandfonline.com Quinolines and their derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. ontosight.airsc.orgnih.gov The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the creation of a diverse library of compounds with distinct biological profiles. frontiersin.org This adaptability has made it a key building block in the design and synthesis of novel therapeutic agents. nih.gov

Overview of Aldehyde Functionality in Heterocyclic Chemistry for Derivatization

The aldehyde group is a highly versatile functional group in organic chemistry, particularly in the realm of heterocyclic compounds. mdpi.com It serves as a key precursor for a wide array of chemical transformations, allowing for the synthesis of more complex molecular architectures. rsc.orggoogle.com Aldehydes on heterocyclic rings can readily undergo reactions such as nucleophilic addition, condensation, and oxidation, providing access to a diverse range of derivatives including imines (Schiff bases), alcohols, and carboxylic acids. libretexts.org This reactivity is crucial for creating libraries of compounds for drug discovery and materials science applications. nih.gov

Research Context and Scope of 8-Bromoquinoline-2-carbaldehyde Studies

This compound is a specific halogenated quinoline derivative that has garnered attention as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the 8-position and an aldehyde at the 2-position, makes it a valuable building block for constructing more complex molecules, particularly ligands for coordination chemistry and novel bioactive compounds. Research on this compound often focuses on its synthesis and subsequent reactions to create new chemical entities with potential applications in various fields of chemistry. For instance, it can be condensed with diamines to form quinoline-based benzimidazoles or bis-imines. mdpi.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 904886-25-5 |

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 224.07 g/mol |

| Physical Form | Solid |

| Purity | 95% |

Data sourced from available chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDUIUOATSXDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653180 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904886-25-5 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 8 Bromoquinoline 2 Carbaldehyde

Direct Synthetic Routes to 8-Bromoquinoline-2-carbaldehyde

Direct synthesis of this compound often commences with foundational aniline (B41778) precursors, constructing the quinoline (B57606) ring system through carefully orchestrated cyclocondensation reactions.

Synthesis from Anilines (e.g., 2-Bromoaniline)

A well-established route to quinoline derivatives involves the Skraup synthesis or related methodologies, which can be adapted for this compound. The synthesis of the precursor, 8-bromo-2-methylquinoline, starts from 2-bromoaniline (B46623). nih.gov In a typical procedure, a solution of 2-bromoaniline, boric acid, and hydrochloric acid is heated to reflux. A mixture of crotonaldehyde and 2-bromonitrobenzene is then added, followed by the addition of anhydrous zinc chloride. nih.gov This sequence of reactions builds the quinoline core, incorporating the bromine atom at the 8th position. The resulting 8-bromo-2-methylquinoline can then be further functionalized to the target aldehyde.

Another approach involves the reaction of o-bromoaniline with acrolein diethyl acetal in the presence of 1N HCl, refluxing at 111°C for 24 hours to yield 8-bromoquinoline (B100496). chemicalbook.com This highlights the versatility of aniline derivatives in constructing the quinoline skeleton.

Multi-step Reaction Sequences and Pathway Elucidation

The synthesis of this compound is inherently a multi-step process that requires careful planning and execution. The construction of the quinoline framework from precursors like 2-bromoaniline is a key initial phase. smolecule.com Subsequent functionalization, such as the introduction of the aldehyde group, represents the latter stages of the synthesis.

These multi-step sequences often involve:

Bromination: Introduction of the bromine atom at a specific position on the quinoline ring. smolecule.com

Formylation: Introduction of the aldehyde group, often using reagents like the Vilsmeier-Haack reagent. smolecule.com

The elucidation of these pathways relies on spectroscopic analysis and chromatographic techniques at each step to ensure the desired intermediates are formed with high purity, paving the way for the subsequent reaction.

Functionalization of Quinoline Precursors to Yield this compound

The functionalization of pre-existing quinoline structures is a common and effective strategy for the synthesis of this compound. This approach allows for the late-stage introduction of the required functional groups onto a stable quinoline core.

Conversion from 8-Bromo-2-methylquinoline

A prominent pathway involves the oxidation of 8-bromo-2-methylquinoline. The methyl group at the 2-position serves as a synthetic handle that can be selectively oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents, providing a direct route to the target molecule. For instance, the synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde from 8-bromo-2,6-dimethylquinoline demonstrates the feasibility of this oxidative approach. researchgate.net

| Precursor | Product | Key Transformation |

| 8-Bromo-2-methylquinoline | This compound | Oxidation of the methyl group |

Strategies Involving Bromination of Quinoline Derivatives

The direct bromination of quinoline derivatives is another key strategy. The position of bromination is influenced by the existing substituents on the quinoline ring and the reaction conditions employed.

The regioselectivity of bromination on the quinoline ring is a critical factor. The electronic properties of the substituents on the ring direct the incoming bromine atom to specific positions. For instance, the bromination of 8-substituted quinolines has been studied to optimize yields and isolation conditions. researchgate.netacgpubs.org Depending on the equivalents of bromine used, mono- or di-bromo derivatives can be obtained. researchgate.net

For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org Similarly, 8-aminoquinoline (B160924) can be brominated to give 5,7-dibromo-8-aminoquinoline or 5-bromo-8-aminoquinoline. researchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. acgpubs.orgresearchgate.net

The choice of brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), and the solvent can significantly impact the regioselectivity and yield of the reaction. rsc.org Optimization of these parameters is crucial for achieving the desired 8-bromo substitution pattern efficiently.

| 8-Substituted Quinoline | Bromination Product(s) |

| 8-Hydroxyquinoline | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline |

| 8-Aminoquinoline | 5,7-dibromo-8-aminoquinoline, 5-bromo-8-aminoquinoline |

| 8-Methoxyquinoline | 5-bromo-8-methoxyquinoline |

Recent studies have also explored NBS-mediated bromination and dehydrogenation of tetrahydroquinolines as a facile approach to constructing functionalized bromoquinolines. rsc.org These methods offer good functional group tolerance and proceed under mild conditions. rsc.org

Influence of Substituents on Bromination Patterns

The regioselectivity of electrophilic bromination on the quinoline ring is profoundly influenced by the electronic properties of existing substituents. The quinoline system consists of an electron-deficient pyridine (B92270) ring and a comparatively electron-rich benzene (B151609) ring. Consequently, direct electrophilic substitution, such as bromination, typically occurs on the benzene moiety (positions 5, 6, 7, and 8).

The presence of strong electron-donating groups (EDGs) on the benzene ring activates it towards electrophilic attack and directs the position of bromination. Research into the bromination of 8-substituted quinolines has provided clear evidence of this directive influence. When activating groups like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) are present at the C-8 position, they direct incoming electrophiles, such as bromine, to the ortho and para positions relative to themselves. In the context of the quinoline ring, these are the C-7 and C-5 positions, respectively.

For instance, the bromination of 8-hydroxyquinoline and 8-aminoquinoline with molecular bromine (Br₂) can yield a mixture of mono- and di-bromo derivatives. Depending on the stoichiometry of the brominating agent, either 7-bromo, 5-bromo, or 5,7-dibromo products are formed. In contrast, the bromination of 8-methoxyquinoline tends to be more selective, furnishing 5-bromo-8-methoxyquinoline as the sole product, even with varying equivalents of bromine. This highlights that the nature of the substituent not only activates the ring but also fine-tunes the specific site of bromination.

| 8-Substituted Quinoline Precursor | Brominating Conditions | Observed Product(s) |

|---|---|---|

| 8-Hydroxyquinoline | Br₂ (1.5 eq) in CH₃CN | Mixture of 7-Bromo-8-hydroxyquinoline and 5,7-Dibromo-8-hydroxyquinoline |

| 8-Hydroxyquinoline | Br₂ (2.1 eq) in CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline (sole product) |

| 8-Aminoquinoline | Br₂ (1.5 eq) in CH₂Cl₂ | Mixture of 5-Bromo-8-aminoquinoline and 5,7-Dibromo-8-aminoquinoline |

| 8-Aminoquinoline | Br₂ (2.0 eq) in CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline (sole product) |

| 8-Methoxyquinoline | Br₂ (1.1 eq) in CHCl₃ | 5-Bromo-8-methoxyquinoline (sole product) |

Preparation of Related and Analogous Brominated Quinolinecarbaldehydes

The synthesis of brominated quinolinecarbaldehydes is crucial for the development of more complex molecules. These compounds serve as versatile building blocks where the aldehyde group allows for a variety of subsequent chemical transformations (e.g., reductive amination, oxidation, Wittig reactions), and the bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Synthesis of Positional Isomers (e.g., 4-Bromoquinoline-2-carbaldehyde, 6-Bromoquinoline-2-carbaldehyde, 8-Bromoquinoline-4-carbaldehyde, 8-Bromoquinoline-5-carbaldehyde)

The preparation of specific positional isomers of bromoquinolinecarbaldehyde often requires multi-step synthetic sequences, frequently involving the oxidation of a methyl group or the reduction of a carboxylic acid to introduce the aldehyde functionality.

Synthesis of 4-Bromoquinoline-2-carbaldehyde: A reliable method for the synthesis of this isomer involves the oxidation of the corresponding methylquinoline precursor. The synthesis begins with the conversion of 2-methylquinolin-4-ol to 4-bromo-2-methylquinoline using a brominating agent such as phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) google.com. The subsequent and final step is the selective oxidation of the C-2 methyl group. This is effectively achieved using selenium dioxide (SeO₂) in a solvent like 1,4-dioxane at elevated temperatures, yielding 4-bromoquinoline-2-carbaldehyde in good yield google.com.

Synthesis of 6-Bromoquinoline-2-carbaldehyde: Similar to the 4-bromo isomer, 6-bromoquinoline-2-carbaldehyde can be readily prepared via the oxidation of 6-bromo-2-methylquinoline. The oxidation is carried out using selenium dioxide in 1,4-dioxane under reflux, which chemoselectively converts the activated methyl group at the C-2 position into a formyl group sci-hub.se. An alternative, though longer, route involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline with concentrated sulfuric acid to yield 6-bromoquinoline-2-carboxylic acid, which can then be reduced to the target aldehyde chemicalbook.com.

Synthesis of 8-Bromoquinoline-4-carbaldehyde: The preparation of this isomer can be accomplished through the oxidation of 8-bromo-4-methylquinoline. While selenium dioxide is a classic reagent for such transformations, modern metal-free methods offer high efficiency and functional group tolerance. A convenient protocol utilizes hypervalent iodine(III) reagents, such as PIDA (diacetoxyiodobenzene), in dimethyl sulfoxide (DMSO). This method effectively oxidizes various 4-methylquinolines, including those with halogen substituents, to the corresponding quinoline-4-carbaldehydes under mild, room temperature conditions researchgate.net.

Synthesis of 8-Bromoquinoline-5-carbaldehyde: The introduction of a formyl group at the C-5 position of an 8-bromoquinoline ring is more challenging due to the electronic effects of the bromine atom and the pyridine nitrogen. One potential strategy is the directed ortho-metalation of 8-bromoquinoline. However, this typically directs functionalization to the C-7 position. A more viable approach is through electrophilic formylation, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or Rieche formylation (using dichloromethyl methyl ether/TiCl₄), on a suitably activated precursor commonorganicchemistry.com. The electron-withdrawing nature of the bromine at C-8 deactivates the ring, but formylation can still proceed, with the C-5 position being a potential site for substitution. Formylation of activated quinolines, such as 8-hydroxyquinoline, has been shown to yield the 5-carbaldehyde derivative, indicating an inherent electronic preference for this position under certain conditions nih.govresearchgate.net.

| Target Compound | Precursor | Key Reaction Step & Reagents |

|---|---|---|

| 4-Bromoquinoline-2-carbaldehyde | 4-Bromo-2-methylquinoline | Methyl group oxidation with Selenium Dioxide (SeO₂) |

| 6-Bromoquinoline-2-carbaldehyde | 6-Bromo-2-methylquinoline | Methyl group oxidation with Selenium Dioxide (SeO₂) |

| 8-Bromoquinoline-4-carbaldehyde | 8-Bromo-4-methylquinoline | Methyl group oxidation with a Hypervalent Iodine(III) reagent (e.g., PIDA) |

| 8-Bromoquinoline-5-carbaldehyde | 8-Bromoquinoline | Electrophilic Formylation (e.g., Vilsmeier-Haack or Rieche reaction) |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carbaldehyde Functional Group

The aldehyde group is a key site for nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The reaction between an aldehyde and a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. nih.gov This condensation reaction is a routine method for synthesizing Schiff bases, which are a prominent class of ligands in organometallic chemistry, typically coordinating to metal ions through the nitrogen atom of the azomethine group (C=N). nih.govnih.gov

8-Bromoquinoline-2-carbaldehyde readily undergoes condensation with various primary monoamines and diamines. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine.

For instance, the condensation of a quinoline (B57606) aldehyde with substituted anilines (monoamines) or diamines like propane-1,2-diamine proceeds to form the respective Schiff base. nih.govucsb.edu Research on related quinoline aldehydes shows these reactions are often carried out by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. nih.gov For example, new Schiff bases have been synthesized from 8-aminoquinoline (B160924) and various aldehydes by refluxing in methanol (B129727) for several hours. libretexts.org This demonstrates the general conditions applicable to the reaction of this compound with amines.

Table 1: Examples of Reagents for Schiff Base Condensation

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Monoamine | Substituted Anilines | N-Aryl Imine |

| Monoamine | 8-Aminoquinoline | Quinoline-based Imine |

| Diamine | Propane-1,2-diamine | Bis-imine |

This table presents examples of amine types used in condensation reactions with quinoline aldehydes to form various Schiff base structures, based on analogous reactions. nih.govucsb.edulibretexts.org

The Schiff bases derived from this compound are valuable as ligands for creating complex coordination compounds. nih.gov These ligands, often featuring N, O, or S donor atoms, can coordinate with a wide array of metal ions, including Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). nih.govlibretexts.org The synthesis of these complex ligands typically follows the initial condensation of the aldehyde with a suitable amine. The resulting Schiff base is then reacted with a metal salt in an appropriate solvent to form the metal complex. libretexts.org The specific geometry and properties of the resulting complex depend on the metal ion and the structure of the Schiff base ligand. These complexes are of significant interest for their potential applications in catalysis and materials science. nih.gov

The carbaldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 8-bromoquinoline-2-carboxylic acid. researchgate.netacs.org This transformation is a common synthetic step to access quinoline carboxylic acids, which are important building blocks in medicinal chemistry.

Standard oxidizing agents are effective for this conversion. The reaction typically employs agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). researchgate.netacs.org The resulting 8-bromoquinoline-2-carboxylic acid is a stable compound characterized by its molecular formula C₁₀H₆BrNO₂. organic-chemistry.orgasianpubs.org

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 8-Bromoquinoline-2-carboxylic acid |

This table summarizes the oxidation reaction, citing common reagents used for converting the aldehyde to a carboxylic acid. researchgate.netacs.org

Conversely, the aldehyde group can be reduced to a primary alcohol. This reaction converts this compound into (8-bromoquinolin-2-yl)methanol. The reduction is typically achieved using common hydride-based reducing agents.

Agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. researchgate.netacs.org For example, the reduction of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium borohydride in methanol yields the corresponding alcohol, illustrating a standard procedure for this type of transformation. ucsb.edu

Formation of Schiff Bases and Imines with Amines

Transformations Mediated by the Bromine Substituent

The bromine atom at the 8-position of the quinoline ring is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org This position serves as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org

Prominent among these transformations are the Suzuki, Heck, and Sonogashira coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex aryl-substituted quinolines. researchgate.netwikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction couples the 8-bromoquinoline (B100496) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.org It is a powerful method for creating a new carbon-carbon bond between the quinoline C-8 position and an aryl or vinyl group. researchgate.netacs.org The reaction is highly valued for its tolerance of various functional groups and its scalability. asianpubs.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the 8-bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the quinoline core at the C-8 position. Intramolecular versions of the Heck reaction have also been used with 8-substituted quinolines to synthesize complex fused heterocyclic systems. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 8-bromoquinoline and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for introducing alkynyl moieties, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org Studies on di-halogenated quinolines have shown that the reactivity of the halide is crucial, with iodides being more reactive than bromides. libretexts.org

Beyond cross-coupling, the bromine atom can also participate in nucleophilic substitution reactions, though this is generally less common for aryl halides unless activated. researchgate.netacs.orgmdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | C(sp²)-C(sp²) / C(sp²)-C(sp²) |

| Heck Reaction | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) |

This table outlines the major palladium-catalyzed reactions utilizing the bromine substituent on the quinoline ring. acs.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyoutube.com In this reaction, the bromine atom at the 8-position of the quinoline ring readily participates in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This enables the introduction of a wide range of aryl and vinyl substituents at this position.

The general reaction involves coupling the this compound substrate with an organoborane compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. nih.govtorvergata.it A one-pot process has been developed for similar substrates, involving the in-situ formation of a quinoline-8-boronic acid ester followed by a Suzuki-Miyaura coupling with an aryl halide. nih.govacs.org This highlights the adaptability of the 8-bromoquinoline core for creating diverse biaryl structures.

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Arylquinoline-2-carbaldehyde |

This table represents a typical Suzuki-Miyaura reaction setup. Specific conditions may vary based on the substrate and desired product.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the quinoline ring system can facilitate nucleophilic aromatic substitution (SNAr) reactions. While halogens at the 2- and 4-positions are generally more activated towards SNAr, the bromine at the 8-position can also be displaced by strong nucleophiles under specific conditions. For example, the bromine atom can be substituted by nucleophiles like amines or thiols, often requiring basic conditions to proceed. The aldehyde group at the C2 position acts as an electron-withdrawing group, which can help to stabilize the Meisenheimer intermediate formed during the substitution process, thereby promoting the reaction. This pathway provides a route to introduce heteroatom functionalities at the 8-position, significantly diversifying the molecular architecture.

Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C8-Br bond of this compound is a versatile anchor for a variety of other palladium-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Notable examples include:

Heck Reaction: Coupling with alkenes to form 8-vinylquinoline (B3043984) derivatives.

Sonogashira Reaction: Coupling with terminal alkynes to yield 8-alkynylquinolines.

Buchwald-Hartwig Amination: Coupling with amines to form 8-aminoquinoline derivatives.

These transformations significantly expand the synthetic utility of this compound, allowing for the creation of π-conjugated systems and the introduction of diverse functional groups that can act as ligands or pharmacophores. researchgate.net The efficiency of these couplings often depends on the specific palladium catalyst and ligand system employed. torvergata.it

Synthesis of Advanced Quinoline-Based Scaffolds from this compound

The unique bifunctionality of this compound makes it an ideal starting material for the construction of complex, multi-quinoline architectures with specific spatial arrangements and functionalities. rsc.orgyoutube.com

Preparation of Macrocyclic Quinoline Tetramers (e.g., iso-TEtraQuinoline)

A significant application of quinoline derivatives is in the synthesis of macrocycles. The compound iso-TEtraQuinoline (i-TEQ) is an inherently chiral N4 macrocycle composed of four quinoline units. rsc.org Its synthesis involves a strategic concatenation of quinoline monomers, where this compound serves as a key precursor. The synthesis of i-TEQ features a head-to-head connectivity at the 2,2'- and 8,8'-positions. rsc.org This specific arrangement is achieved by utilizing both the aldehyde at C2 and the bromo-substituent at C8. A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to form the 8,8'-biaryl linkage between two quinoline units, while the aldehyde at C2 can be used to form the 2,2'-linkage, often through a McMurry-type reductive coupling of the aldehyde functions. This strategic approach allows for the construction of a rigid, saddle-shaped macrocycle with inwardly oriented nitrogen atoms capable of coordinating with metal cations. acs.org

Development of Bis-8-hydroxyquinolines and Related Architectures

Bis-8-hydroxyquinoline ligands are important chelating agents with applications in various fields, including medicinal chemistry. rsc.orgresearchgate.net The synthesis of these structures can be achieved using 8-hydroxyquinoline-2-carbaldehyde as a key intermediate, which is accessible from this compound via nucleophilic substitution of the bromide with a hydroxide (B78521) source.

Once 8-hydroxyquinoline-2-carbaldehyde is formed, it can undergo condensation reactions with various diamines. mdpi.com The reaction between two equivalents of the aldehyde and one equivalent of an aliphatic or aromatic diamine yields a bis-imine (Schiff base) ligand. mdpi.com These tetradentate ligands, incorporating two 8-hydroxyquinoline (B1678124) moieties, are effective at chelating metal ions and have been investigated for various applications. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Arylquinoline-2-carbaldehyde |

| 8-Hydroxyquinoline-2-carbaldehyde |

| 8-Vinylquinoline |

| 8-Alkynylquinoline |

| 8-Aminoquinoline |

| iso-TEtraQuinoline (i-TEQ) |

| TEtraQuinoline (TEQ) |

Advanced Spectroscopic and Analytical Characterization of 8 Bromoquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 8-Bromoquinoline-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each hydrogen atom. The aldehyde proton (CHO) is expected to appear as a distinct singlet in the downfield region, typically around δ 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The five aromatic protons on the quinoline (B57606) ring system will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) in the range of δ 7.5-8.5 ppm. The specific chemical shifts and coupling constants depend on the electronic effects of the bromine atom and the aldehyde group. uncw.edu

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The aldehyde carbon (C=O) signal is characteristically found far downfield, often above δ 190 ppm. The carbon atom bonded to the bromine (C8) is influenced by the halogen's electronegativity and is expected to have a chemical shift around δ 120-130 ppm. The other eight carbons of the quinoline ring will appear in the aromatic region (δ 115-155 ppm). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| Aldehyde H | ~10.2 | Singlet, downfield |

| Aromatic H's | 7.5 - 8.5 | Complex multiplets |

| Aldehyde C | >190 | Downfield, weak intensity |

| C-Br | 120 - 130 | In aromatic region |

| Aromatic C's | 115 - 155 | Multiple signals |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign each proton and carbon signal, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would reveal the connectivity between the protons on the quinoline ring, helping to trace the spin systems within the molecule.

HMQC (Heteronuclear Single Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₆BrNO. sigmaaldrich.com HRMS can confirm this by measuring the exact mass of the molecular ion [M]⁺, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze the purity of a sample and to identify its components. For this compound, GC-MS would show a single peak under appropriate chromatographic conditions, and the associated mass spectrum would display the molecular ion peak and characteristic fragment ions. The fragmentation pattern typically involves the loss of the aldehyde group (-CHO, 29 mass units) or the bromine atom (-Br, 79/81 mass units). A significant fragmentation pathway for quinoline itself is the loss of HCN (27 mass units), which may also be observed. libretexts.orgnih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a valuable tool for identifying the functional groups present. pressbooks.pub The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The presence of an aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic quinoline ring gives rise to C=C and C=N stretching vibrations between 1500 and 1600 cm⁻¹. The C-Br stretch would be observed at lower frequencies, typically below 800 cm⁻¹. The region between 400 and 1400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands unique to the molecule as a whole. pressbooks.pubnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1500 - 1600 | Medium to Strong |

| Alkyl Halide | C-Br Stretch | < 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the compound. The quinoline core, with its aromatic system, gives rise to characteristic π → π* transitions. The presence of the bromine atom and the carbaldehyde group further influences these transitions through their electronic effects.

While specific UV-Vis data for the parent this compound is not detailed in the provided research, analysis of related quinoline-carbaldehyde derivatives demonstrates the typical electronic absorption behavior. For instance, various 8-hydroxyquinoline-carbaldehyde derivatives exhibit multiple absorption bands in the UV-Vis region when analyzed in methanol (B129727). mdpi.com These absorptions correspond to the electronic transitions within the quinoline scaffold and are modulated by the position and nature of substituents. mdpi.com

The electronic absorption spectra of these related compounds typically show several distinct bands. For example, 8-hydroxyquinoline-5-carbaldehyde (B1267011) displays maxima (λmax) at 207, 248, 267, 286, 350, and 429 nm. mdpi.com Similarly, 5-methyl-8-hydroxyquinoline-7-carbaldehyde shows peaks at 207, 246, 270, 291, 358, 426, and 452 nm. mdpi.com These bands arise from the complex interplay of electronic transitions within the aromatic system, influenced by the hydroxyl, aldehyde, and other substituent groups. The transitions at longer wavelengths (the visible region) are often attributable to n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the heteroatoms, as well as π → π* transitions of the conjugated system. The specific position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax) [nm] (log ε) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | Methanol | 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) | mdpi.com |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | Methanol | 452 (2.88), 426 (3.04), 358 (3.51), 291 (3.88), 270 (4.37), 246 (4.05), 207 (4.35) | mdpi.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives and Complexes

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of this compound derivatives and their coordination complexes.

Studies on metal complexes of halogenated 8-hydroxyquinoline-2-carbaldehyde derivatives illustrate the power of this technique. For example, the crystal structures of copper(II) complexes with ligands such as 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde have been determined. researchgate.net In these complexes, the deprotonated ligand acts as a bidentate chelate, coordinating to the central copper atom through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. researchgate.net

These structural analyses reveal that the coordination geometry around the metal center is often a distorted square planar or an elongated tetragonal bipyramid. researchgate.net In the case of the copper(II) complex with 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde, [Cu(dBrAQ)₂]n, the deprotonated ligands bind in the equatorial plane of an elongated tetragonal bipyramid. researchgate.net The axial positions are occupied by oxygen atoms from neighboring complex molecules, leading to the formation of polymeric structures in the solid state. researchgate.net These extended structures are further stabilized by intermolecular forces, including hydrogen bonds and π-π stacking interactions between the planar quinoline rings. researchgate.net The analysis of crystal packing using tools like Hirshfeld surface analysis can further elucidate the nature and significance of these non-covalent interactions. researchgate.net

| Compound/Complex | Crystal System | Key Structural Features | Reference |

|---|---|---|---|

| [Cu(dBrAQ)₂]n (dBrAQ = 5,7-dibromo-8-hydroxyquinoline-2-carbaldehyde) | Not specified | Elongated tetragonal bipyramidal geometry; Polymeric structure via axial Cu-O bonds; Stabilized by hydrogen bonds and π-π interactions. | researchgate.net |

| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Orthorhombic (Pnma space group) | Planar ring system; π-π stacking interactions with a centroid-centroid distance of 3.544 Å; Forms co-crystal with chloroform. | mdpi.com |

Electrochemical Characterization and Redox Behavior

The electrochemical behavior of this compound and its derivatives is of significant interest as it defines their potential for applications in areas such as catalysis, sensor technology, and materials science. Techniques like cyclic voltammetry can be used to study the redox processes (oxidation and reduction) of these molecules and determine their redox potentials.

The quinoline system is electrochemically active, and its redox properties are highly dependent on the nature and position of its substituents. The aldehyde group (-CHO) is an electron-withdrawing group, which generally makes the compound more difficult to oxidize and easier to reduce. Conversely, the bromine atom at the 8-position also acts as an electron-withdrawing group via induction.

Research on related quinoline-carbaldehydes has demonstrated a strong correlation between the chemical structure and the resulting oxidation and reduction potentials. mdpi.com For instance, in a study of 8-hydroxy-quinoline-5-carbaldehyde and its derivatives, it was found that the introduction of a methyl group facilitates oxidation. mdpi.com In contrast, the reduction potential of the methylated compounds was more negative compared to the non-methylated structures. mdpi.com These experimental findings can be supported by computational studies of the frontier molecular orbitals (HOMO and LUMO), which help to explain the observed electrochemical behavior. mdpi.com The redox behavior is critical for understanding the reactivity of these compounds in electron transfer reactions and their stability under different electrochemical conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, known as paramagnetic species or free radicals. While this compound itself is a diamagnetic molecule (all electrons paired), EPR spectroscopy would be an indispensable tool for studying any radical intermediates that may form during its synthesis, degradation, or participation in redox reactions.

The application of high-field/high-frequency EPR (HFEPR) spectroscopy offers enhanced spectral resolution, which is particularly useful for distinguishing between different types of radical species that might be present in a sample. cdmf.org.br HFEPR is highly sensitive to the principal values of the g-tensor, which is a key parameter that helps in identifying the nature of the radical. cdmf.org.br For example, HFEPR has been used to study the origin of free radicals in complex systems like synthetic melanin, allowing for the differentiation of carbon-centered radicals from other potential species. cdmf.org.br

In the context of this compound, EPR could be used to investigate radical anions or cations formed during electrochemical reduction or oxidation. It could also detect transient radical intermediates in photochemical reactions or identify paramagnetic degradation products resulting from exposure to UV light or other stressors. The simulation of the resulting EPR spectra would provide detailed information about the electronic structure and environment of the unpaired electron, confirming the identity of the radical species involved. cdmf.org.br

Coordination Chemistry and Ligand Design with 8 Bromoquinoline 2 Carbaldehyde Derivatives

8-Bromoquinoline-2-carbaldehyde as a Precursor for Ligand Synthesis

This compound serves as a foundational starting material for the synthesis of a wide range of organic ligands. The presence of the aldehyde functional group at the 2-position of the quinoline (B57606) ring provides a convenient handle for derivatization through condensation reactions, most notably with primary amines to form Schiff base ligands. This reactivity allows for the systematic introduction of various donor atoms and steric or electronic modifications to the ligand backbone.

Furthermore, the bromine atom at the 8-position, while not directly involved in the initial ligand-forming reaction, plays a crucial role. It can influence the electronic properties of the quinoline ring system and, in some cases, participate in subsequent cross-coupling reactions to create more complex, multidentate ligand architectures. This dual functionality makes this compound a highly valuable precursor in the rational design of ligands with tailored properties.

Design and Synthesis of N,N,O- and N,N,N- Donor Ligands

The aldehyde group of this compound is readily condensed with a variety of primary amines to generate imine-based ligands. This straightforward synthetic route allows for the incorporation of additional donor groups, leading to the formation of multidentate ligands. For instance, reaction with amino alcohols or diamines can yield N,N,O- and N,N,N-donor ligands, respectively.

Derivatization to Tridentate Ligands

The synthetic versatility of this compound extends to the creation of tridentate ligands, which are highly sought after for their ability to form stable complexes with a variety of metal ions. By carefully selecting the amine precursor, it is possible to introduce a third coordinating group, thereby increasing the denticity of the ligand.

A common strategy involves the condensation of this compound with amines that contain an additional donor site, such as a hydroxyl or another amino group, positioned to allow for a meridional or facial coordination mode. This approach has been successfully employed to synthesize a range of tridentate Schiff base ligands. For example, the reaction with 2-aminophenol (B121084) or ethylenediamine (B42938) derivatives can lead to the formation of N,N,O- and N,N,N-tridentate ligands, respectively. These ligands can then be used to generate well-defined metal complexes with specific geometries and reactivity.

Synthesis and Characterization of Metal Complexes

The ligands derived from this compound readily form complexes with a variety of metal ions. The synthesis of these complexes is typically achieved by reacting the pre-formed ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can be isolated as stable solids and characterized using a combination of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Complexation with Transition Metals (e.g., Copper(II), Palladium)

Ligands derived from this compound have been shown to coordinate effectively with a range of transition metals, with copper(II) and palladium(II) being notable examples. The synthesis of these complexes generally involves the direct reaction of the Schiff base ligand with a salt of the desired metal, such as copper(II) chloride or palladium(II) chloride.

The resulting copper(II) complexes often exhibit square planar or distorted octahedral geometries, depending on the nature of the ligand and the presence of coordinating solvent molecules or counter-ions. Similarly, palladium(II) complexes with these ligands typically adopt a square planar geometry, which is characteristic of d⁸ metal ions. The electronic and steric properties of the ligand, influenced by the substituents introduced during the derivatization of this compound, can have a significant impact on the properties and reactivity of the resulting metal complexes.

Elucidation of Coordination Modes and Geometries

Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also crucial for characterizing these complexes. FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups, such as the C=N (imine) and C-O (phenolic) stretches. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of its geometry. For diamagnetic complexes, NMR spectroscopy can be used to probe the ligand environment in solution.

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, coordination geometry, solid-state packing |

| FT-IR Spectroscopy | Confirmation of ligand coordination, identification of functional groups |

| UV-Vis Spectroscopy | Electronic transitions, information on coordination geometry |

| NMR Spectroscopy | Ligand environment in solution (for diamagnetic complexes) |

In-situ Metallation Approaches for Catalyst Preparation

In addition to the synthesis of well-defined, isolated metal complexes, ligands derived from this compound are also utilized in in-situ approaches for the preparation of catalysts. In this method, the ligand and a metal precursor are mixed together in the reaction vessel without prior isolation of the metal complex. The active catalytic species is then generated in the reaction mixture.

This approach offers several advantages, including simplicity and the ability to rapidly screen a variety of ligands and metal precursors for catalytic activity. The in-situ generation of catalysts is particularly common in cross-coupling reactions and other homogeneously catalyzed processes. The success of this approach relies on the rapid and efficient formation of the active catalytic complex under the reaction conditions.

Catalytic Applications of Metal Complexes Derived from this compound

The introduction of a bromo-substituent at the 8-position and a carbaldehyde group at the 2-position of the quinoline ring offers intriguing possibilities for the design of novel ligands and their metal complexes for catalysis. The electronic and steric properties of such ligands can be finely tuned, which is a critical aspect in the development of efficient catalysts. researchgate.net

Late transition metal complexes, particularly those of nickel, palladium, iron, and cobalt, are of significant interest as catalysts for olefin polymerization. mdpi.com The performance of these catalysts is highly dependent on the ligand architecture, which influences the polymerization activity, molecular weight of the polymer, and the degree of branching. researchgate.net

Although no specific studies on the use of this compound derived complexes in olefin polymerization have been identified, research on related structures provides valuable insights. For instance, α-diimine nickel and palladium catalysts with bulky ortho-aryl substituents have shown remarkable activity. researchgate.net It is conceivable that Schiff base ligands derived from this compound could be employed to create a "sandwich-like" coordination environment around a metal center. The bromo-substituent could influence the electronic properties of the metal center, potentially impacting monomer insertion and chain transfer rates.

Future research could explore the synthesis of imine ligands from this compound and various anilines, followed by complexation with late transition metals. The catalytic activity of these novel complexes in ethylene (B1197577) and α-olefin polymerization could then be systematically investigated.

Schiff base complexes of transition metals are versatile catalysts for a range of organic reactions. mdpi.com These include oxidation, reduction, and carbon-carbon bond-forming reactions. For example, Schiff base complexes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov

While specific data for this compound derivatives is not available, related quinoline-based Schiff base complexes have demonstrated catalytic activity. The electronic nature of the quinoline ring and its substituents can influence the catalytic efficiency. The electron-withdrawing effect of the bromo group in this compound could modulate the Lewis acidity of the metal center in its complexes, which may be beneficial for certain catalytic transformations.

Further investigation into the synthesis and catalytic evaluation of metal complexes of this compound Schiff bases in reactions such as Suzuki coupling, Heck coupling, and various oxidation reactions would be a valuable area of research.

Chelation Properties and Applications in Analytical Chemistry

Quinoline derivatives are well-known for their excellent chelating properties and their applications as fluorescent chemosensors for metal ion detection. mdpi.commdpi.com The ability of the quinoline scaffold to form stable complexes with a variety of metal ions, often accompanied by a significant change in fluorescence, makes these compounds highly suitable for analytical applications. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are particularly prominent as fluorogenic chelators. mdpi.com The introduction of a carbaldehyde group at the 2-position of 8-Bromoquinoline (B100496) provides a convenient handle for the synthesis of a wide array of Schiff base derivatives. These derivatives can be designed to exhibit selective binding towards specific metal ions.

The chelation of a metal ion by such a ligand can lead to chelation-enhanced fluorescence (CHEF), where the fluorescence intensity is significantly increased upon complexation. This phenomenon is the basis for their use as "turn-on" fluorescent sensors. The bromo-substituent on the quinoline ring can influence the photophysical properties of the molecule, potentially leading to sensors with improved sensitivity and selectivity.

While specific studies on fluorescent sensors derived from this compound are not prevalent in the literature, the general principles of designing quinoline-based chemosensors are well-established. The synthesis of Schiff bases from this compound and various amines, followed by the investigation of their coordination behavior with different metal ions, could lead to the development of novel and efficient fluorescent probes for analytical and environmental monitoring.

Biological and Biomedical Research Applications of 8 Bromoquinoline 2 Carbaldehyde and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 8-bromoquinoline-2-carbaldehyde have demonstrated considerable potential as anticancer agents. The strategic placement of the bromo and aldehyde groups allows for diverse chemical modifications, leading to compounds that exhibit potent cytotoxic effects against a range of human cancers. The following sections detail the findings from in vitro and in vivo studies, as well as investigations into the specific cellular and molecular pathways these compounds disrupt to exert their antitumor effects.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

A significant body of research has focused on evaluating the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for identifying promising candidates for further development. For instance, derivatives of 8-hydroxyquinoline (B1678124), a closely related scaffold, have shown potent activity. One such derivative, 8-hydroxy-2-quinolinecarbaldehyde, displayed significant in vitro cytotoxicity against several human cancer cell lines, including breast (MDA231, T-47D), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancer cells. smolecule.comresearchgate.netacs.org

Highly brominated quinolines have also been synthesized and assessed for their antiproliferative activities. Compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited significant inhibitory effects against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines. researchgate.net Notably, the latter compound showed the highest activity, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL. researchgate.net The antiparasitic drug Clioquinol, which features an 8-hydroxyquinoline core, has also been repurposed and shown to induce apoptosis in leukemia and myeloma cells. researchgate.net

The table below summarizes the in vitro cytotoxic activity of various quinoline (B57606) derivatives against different human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Measurement | Value | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | MTS₅₀ | 6.25 µg/mL | smolecule.com, researchgate.net |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | Breast, Bone, Leukemia, Liver | MTS₅₀ | 12.5–25 µg/mL | smolecule.com, researchgate.net |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | Glioblastoma, Cervical, Colon | IC₅₀ | 5.45–9.6 µg/mL | researchgate.net |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Glioblastoma, Cervical, Colon | IC₅₀ | >10 µg/mL | researchgate.net |

| Calothrixin A | CEM | Leukemia | IC₅₀ | 0.20 µM | semanticscholar.org |

| Calothrixin B | CEM | Leukemia | IC₅₀ | 0.20 µM | semanticscholar.org |

In Vivo Antitumor Efficacy Studies

Following promising in vitro results, select derivatives have been advanced to in vivo models to assess their antitumor efficacy in a living system. An important study utilized athymic nude mice bearing subcutaneous hepatocellular carcinoma (Hep3B) xenografts to test the in vivo potential of 8-hydroxy-2-quinolinecarbaldehyde. The results were remarkable, showing that administration of the compound totally abolished the growth of the xenograft tumor. smolecule.comresearchgate.netacs.org

In another study, a copper complex of an 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide derivative was evaluated for its anti-prostate cancer activity. Using mice implanted with prostate cancer cells (Luc-PC3), researchers found that the treated group had significantly smaller tumors compared to the placebo control group, demonstrating effective in vivo tumor growth inhibition. Furthermore, a steroidal derivative of quinoline, RM-581, which has been shown to induce endoplasmic reticulum stress, led to tumor regression in a pancreatic cancer (PANC-1) xenograft model. nih.gov These studies underscore the therapeutic potential of this class of compounds in treating solid tumors.

Investigation of Cellular and Molecular Mechanisms of Action

To develop more effective and targeted cancer therapies, it is essential to understand how these compounds kill cancer cells at a molecular level. Research into the mechanisms of action of this compound derivatives has revealed that they impact multiple critical cellular pathways, including the induction of programmed cell death and the inhibition of enzymes vital for cancer cell survival and proliferation.

Apoptosis, or programmed cell death, is a primary mechanism by which quinoline derivatives exert their anticancer effects. researchgate.net Studies have shown that these compounds can trigger this cellular suicide program through various means. For example, some quinoline derivatives induce apoptosis in cancer cells by altering the expression of key regulatory genes. researchgate.net This includes the downregulation of anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin, and the upregulation of pro-apoptotic genes such as the transforming growth factor (TGF) gene. researchgate.net The induction of apoptosis has been visually confirmed in some studies through DNA laddering assays, a hallmark of apoptotic cell death. researchgate.net Investigations into highly brominated quinolines revealed that while some derivatives are potent inducers of apoptosis, others, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, did not show this effect, indicating that specific structural features are crucial for this activity. researchgate.netresearchgate.net

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions to its function can lead to ER stress and, ultimately, cell death. This pathway has been identified as a target for some quinoline-based anticancer agents. nih.gov Autophagy, a cellular degradation process that can be triggered by ER stress, has been noted as a mechanism of cell death for certain 8-hydroxyquinoline compounds. researchgate.net A specific aminosteroid (B1218566) derivative of quinoline, known as RM-581, was found to cause tumor regression by inducing ER stress. nih.gov To confirm the site of action, a fluorescent version of this compound was synthesized. Cellular imaging revealed that the compound accumulates in the ER, providing direct evidence that it exerts its cytotoxic effects by triggering stress in this organelle, which in turn leads to apoptosis. nih.gov

In addition to inducing cell death pathways, quinoline derivatives can inhibit enzymes that are essential for tumor growth and progression.

Topoisomerase I: This nuclear enzyme is critical for DNA replication and repair, making it a key target for anticancer drugs. researchgate.netresearchgate.net Several studies have demonstrated that brominated quinoline derivatives can function as Topoisomerase I inhibitors. researchgate.netresearchgate.net For example, a study evaluating a series of brominated quinolines found that some compounds effectively inhibited the enzyme's activity. researchgate.net The natural products Calothrixin A and B, which are based on a quinoline scaffold, are also known to be potent Topoisomerase I poisons. semanticscholar.org

Proteasome: The proteasome is a protein complex that degrades unnecessary or damaged proteins. Its inhibition leads to the buildup of these proteins, causing cell cycle arrest and apoptosis. It has become an important target in cancer therapy. researchgate.net Derivatives of 8-hydroxyquinoline have been shown to exert their antileukemic effects through the inhibition of the proteasome. researchgate.netresearchgate.net The antiparasitic drug Clioquinol, a halogenated 8-hydroxyquinoline, is reported to interfere with proteasome activity, contributing to its anticancer effects. researchgate.net

Fibroblast Activation Protein (FAP): FAP is a serine protease that is highly expressed in the stroma of many cancers and is involved in tissue remodeling and tumor growth. While the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has been identified as a promising basis for FAP inhibitors, substitutions on the quinoline ring have a significant impact on potency. A study exploring these modifications found that an 8-bromoquinoline (B100496) derivative possessed significantly reduced FAP inhibitory potential, possibly due to steric hindrance.

Antimicrobial Properties

Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA))

Derivatives of this compound, notably thiosemicarbazones, have shown promising antibacterial activity. Thiosemicarbazones are known for their broad spectrum of biological activities, including antibacterial properties, which are often attributed to their ability to form chelates with metal ions crucial for bacterial enzyme function. mdpi.comnih.gov

While direct studies on this compound against MRSA are limited, research on analogous quinoline-based thiosemicarbazones provides valuable insights. For instance, certain quinoline thiosemicarbazone derivatives have been evaluated for their activity against Staphylococcus aureus. ekb.eg Furthermore, a study on quinoline-3-carbaldehyde hydrazone derivatives reported that compounds 3q5 and 3q6 exhibited notable activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.gov This suggests that the quinoline scaffold, in combination with specific side chains derived from the carbaldehyde group, is a viable framework for developing anti-MRSA agents. The mechanism of action for thiosemicarbazones may involve the inhibition of essential bacterial processes like DNA replication through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Schiff base derivatives of this compound also represent a class of compounds with significant antibacterial potential. Schiff bases derived from various aldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. mediresonline.orgkspublisher.com The imine or azomethine group (-C=N-) in Schiff bases is a key structural feature for their biological activity. rjlbpcs.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Quinoline-3-carbaldehyde hydrazones (3q5, 3q6) | MRSA | MIC: 16 µg/ml | nih.gov |

| Thiosemicarbazone derivative (L1) | Bacillus cereus | MIC: 10 mg/L | mdpi.com |

| Thiosemicarbazone derivative (L1) | Staphylococcus aureus ATCC 6538 | MIC: 100 mg/L | mdpi.com |

| Schiff base derivatives | Escherichia coli | MIC: 62.5-250 ug/ml | mediresonline.org |

| Schiff base derivatives | Staphylococcus aureus | MIC: 62.5-250 ug/ml | mediresonline.org |

Antifungal Efficacy

The antifungal potential of this compound derivatives, particularly Schiff bases and thiosemicarbazones, has been an area of active investigation. The quinoline ring system itself is a component of several antifungal agents. nih.gov

Schiff base derivatives have demonstrated notable antifungal activity. kspublisher.comnih.gov For example, Schiff bases synthesized from various aldehydes have shown inhibitory effects against Candida albicans, although in some cases, they exhibited fungistatic rather than fungicidal activity. mediresonline.org The formation of metal complexes with Schiff bases can enhance their antifungal potency. kspublisher.comnih.gov The mechanism of antifungal action is believed to involve the chelation of metal ions essential for fungal growth and the disruption of the fungal cell membrane, leading to cell death. kspublisher.com

Thiosemicarbazones derived from heterocyclic aldehydes have also been recognized for their antifungal properties against a range of fungal pathogens, including Aspergillus flavus and Candida albicans. mdpi.comsphinxsai.com The mode of action is thought to involve the inhibition of protein synthesis and disruption of fungal cell membrane integrity. mdpi.com

Table 2: Antifungal Activity of Selected Aldehyde Derivatives

| Compound Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Schiff base derivatives | Candida albicans | Zone of inhibition: 9mm, MIC: 250 ug/ml | mediresonline.org |

| Schiff base metal complexes | Aspergillus niger, A. flavus, Candida albicans | MIC: 10-31 µg/ml | nih.gov |

| Furan-2-carbaldehyde thiosemicarbazone (4) | Candida albicans | MIC: 5 µg/mL | researchgate.net |

Antiviral Activity

While specific studies on the antiviral activity of this compound are not extensively documented, the broader class of quinoline derivatives has shown significant promise as antiviral agents. nih.gov Quinolines have been investigated for their activity against a variety of viruses.

Derivatives of quinoline have been reported to inhibit the replication of viruses such as the dengue virus. For instance, two 5,7-dichloro-8-hydroxyquinoline derivatives demonstrated significant inhibitory activity against dengue virus serotype 2 (DENV2). nih.gov The proposed mechanism for some quinoline derivatives involves acting at an early stage of the virus life cycle, potentially reducing the intracellular production of viral proteins. nih.gov Other studies have explored quinoline derivatives against coronaviruses, including SARS-CoV-2, where they have shown promising antiviral activity. rsc.org

The aldehyde functional group itself has been a target for the development of antiviral compounds. Derivatives of aldehydophenols and aldehydonaphthols have been shown to reduce the infectious activity of certain viruses. nih.gov This suggests that derivatives of this compound, which combine the quinoline scaffold with an aldehyde-derived functional group, could be promising candidates for further antiviral research.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.

Impact of Bromine Substitution on Activity

The presence and position of a bromine atom on the quinoline ring can significantly influence the biological activity of the compound. Halogen substitutions, in general, are known to modulate the lipophilicity, electronic properties, and steric profile of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Influence of Aldehyde Derivatives on Biological Profiles

The transformation of the aldehyde group at the C-2 position of this compound into various derivatives, such as Schiff bases and thiosemicarbazones, has a profound impact on the compound's biological profile.

Thiosemicarbazones: The conversion of the aldehyde to a thiosemicarbazone introduces the -NH-CS-NH-N=CH- moiety, a well-known pharmacophore with a wide range of biological activities. mdpi.comsphinxsai.com The sulfur and nitrogen atoms in the thiosemicarbazone group can act as chelation centers for metal ions, which is a key aspect of their antimicrobial action. mdpi.com The substituents on the thiosemicarbazide (B42300) part of the molecule can be varied to fine-tune the activity. For example, different substitutions on the N4-position of the thiosemicarbazone can lead to significant differences in antibacterial and antifungal efficacy. ekb.eg These modifications can affect the compound's lipophilicity and its ability to interact with specific microbial targets.

Application in Fluorescent Probes and Biosensors

The unique photophysical properties of the quinoline scaffold, particularly when functionalized, make it a valuable platform for the development of fluorescent probes and biosensors. This compound serves as a key starting material for synthesizing chemosensors capable of detecting various analytes, including metal ions and water content in organic solvents. The aldehyde group at the 2-position is particularly reactive, readily forming Schiff base derivatives which often exhibit significant changes in their fluorescence properties upon binding to a target analyte. nih.govnih.gov

Derivatives of quinoline are frequently employed in the design of fluorescent chemosensors. For instance, Schiff bases derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) have been successfully used for the ultra-fast and sensitive detection of water in strong polar organic solvents like DMSO. nih.gov The sensing mechanism in these probes is often based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) by water molecules through hydrogen bonding, leading to a measurable change in fluorescence intensity. nih.gov

Furthermore, quinoline derivatives are prominent in the detection of metal ions. The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of substituents (like hydroxyl, amino, or the imine group in Schiff bases) can act as chelation sites for metal ions. mdpi.comeco-vector.com This coordination can modulate the electronic properties of the fluorophore, leading to "turn-on" or "turn-off" fluorescent responses. This principle has been used to create sensors for a variety of ions. For example, derivatives of 8-hydroxyquinoline have been developed as "turn-on" fluorescent sensors for trivalent ions such as Al³⁺, Cr³⁺, and Fe³⁺, as well as for Hg²⁺. chula.ac.th Similarly, thiosemicarbazones derived from substituted quinoline-3-carbaldehydes have shown selective ionochromic (color change) and fluorescent responses to Cu²⁺, Hg²⁺, and Cd²⁺ ions. eco-vector.com The formation of Schiff base complexes often enhances the sensing capability, a principle also seen in probes designed for aldehydes themselves, where the reaction between a fluorophore containing a hydrazine (B178648) or amine group and an aldehyde generates a new fluorescent imine derivative. nih.gov

The development of these sensors leverages photophysical mechanisms like Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). nih.govmdpi.com In many designs, the receptor (e.g., the Schiff base) and the fluorophore (the quinoline core) are linked. In the absence of the target analyte, the fluorescence is quenched. Upon binding, the quenching mechanism is disrupted, and fluorescence is restored. nih.gov The versatility of the quinoline structure allows for fine-tuning of these properties to achieve high selectivity and sensitivity for specific analytes. mdpi.com

Table 1: Examples of Quinoline-Based Fluorescent Probes and their Applications

| Probe Type | Analyte | Sensing Mechanism | Observed Change |

| 8-Hydroxyquinoline-2-carboxaldehyde Schiff Bases (e.g., HQCT, HQPH) | Water in organic solvents | Inhibition of ESIPT via hydrogen bonding | Linear change in fluorescence intensity |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation-enhanced fluorescence (CHEF), Internal Charge Transfer (ICT) | Fluorescence enhancement |

| Thiosemicarbazones of Substituted Quinoline-3-carbaldehydes | Cu²⁺, Hg²⁺, Cd²⁺ | Chelation, Ionochromism | Color change and shift/increase in fluorescence emission |

| Acetylated 8-Hydroxyquinoline Derivative (Q3) | Hg²⁺ | Aggregation-Induced Emission (AIE) | Strong green fluorescence enhancement |

| 8-Hydroxyquinoline Derivative (Q1) | Al³⁺, Cr³⁺, Fe³⁺ | Chelation-enhanced fluorescence (CHEF) | Selective "turn-on" fluorescence |

This table is generated based on findings from multiple sources. nih.govmdpi.comeco-vector.comchula.ac.th

Drug Development Potential of Quinoline Derivatives

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov Derivatives of this compound, especially its Schiff bases, are subjects of significant research in drug development due to their potential as antimicrobial and anticancer agents. nih.govnih.gov

Antimicrobial and Antiproliferative Activity:

Schiff bases are a class of compounds characterized by an imine or azomethine group (>C=N–) and are known for their broad pharmacological applications, including antimicrobial and antiproliferative effects. nih.govrjlbpcs.com When derived from quinoline aldehydes, these compounds often exhibit enhanced biological activity. Research has shown that quinoline Schiff base derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain hybrid compounds combining a quinoline moiety with established antibiotics have demonstrated superior antibacterial action. The complexation of Schiff bases with metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) can further potentiate their antimicrobial effects compared to the free ligands. ijarsct.co.inmdpi.com

Beyond antibacterial action, these derivatives have also shown promise as antifungal and antiproliferative agents. Studies on Schiff bases derived from various aldehydes have reported significant antifungal potential against species like Aspergillus niger and antiproliferative activity against cancer cell lines such as the MCF-7 human breast cancer cell line. nih.gov

Anticancer Potential:

The development of novel anticancer agents is a major focus of quinoline chemistry. nih.govmdpi.com Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like carbonic anhydrases, topoisomerases, and protein kinases. nih.gov Several clinically investigated protein kinase inhibitors, such as neratinib (B1684480) and bosutinib, are based on the quinoline scaffold. nih.gov

Specific structural modifications to the quinoline core have led to potent anticancer candidates. For instance, the introduction of α-aminophosphonate groups to 2-oxo-quinoline Schiff bases was found to improve antitumor activity against cell lines like HepG2, SK-OV-3, and NCI-H460. nih.gov Other strategies involve designing quinoline derivatives to target specific cellular pathways. 4-Anilinoquinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth. daneshyari.com Furthermore, quinoline-based oxadiazole analogues have been identified as sub-micromolar inhibitors of the Bcl-2 protein, which plays a crucial role in preventing programmed cell death (apoptosis) in cancer cells. cardiff.ac.uk The versatility of the quinoline structure, combined with reactive handles like the aldehyde in this compound, allows for the synthesis of diverse compound libraries to explore these therapeutic potentials. nih.gov

Table 2: Biological Activities of Selected Quinoline Derivative Classes

| Quinoline Derivative Class | Target/Mechanism | Example of Activity |

| Quinoline Schiff Bases | General antimicrobial, Antiproliferative | Activity against Gram-positive bacteria (S. aureus) and breast cancer cells (MCF-7). nih.gov |

| Metal Complexes of Schiff Bases | Enhanced antimicrobial action | Increased antibacterial and antifungal effects compared to the free ligand. ijarsct.co.inmdpi.com |

| 2-Oxo-quinoline α-aminophosphonates | Antitumor | Inhibitory activity against HepG2, SK-OV-3, and NCI-H460 cancer cell lines. nih.gov |

| 4-Anilinoquinolines | EGFR Kinase Inhibition | Significant anticancer activity against MCF-7 cells. daneshyari.com |

| Quinoline Hydrazones | Anticancer (various) | Inhibition of c-Abl kinase; activity against lung (A549) and breast (MCF-7) cancer cells. nih.gov |